molecular formula C18H20FNO5S B4567307 ethyl N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate

ethyl N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate

Cat. No.: B4567307
M. Wt: 381.4 g/mol
InChI Key: LULSJUCIUVBWOD-UHFFFAOYSA-N
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Description

Ethyl N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C18H20FNO5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.10462207 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonyl-Transfer Reagents in Organic Synthesis

Ethyl glyoxylate N-tosylhydrazone is identified as an excellent sulfonyl anion surrogate in base-catalyzed conjugate addition reactions, providing a direct access to γ-keto- and γ-hydroxy sulfones. This method offers a simple and reliable way to synthesize functionalized sulfones with high yield and chemoselectivity, highlighting the utility of sulfone derivatives in organic synthesis (Fernández et al., 2014).

Electrolytes for Rechargeable Lithium Batteries

Sulfones with oligo ethylene glycol segments have been synthesized and tested for use in rechargeable lithium batteries, showcasing low melting points and high electrochemical stability. These materials, including derivatives of sulfones, offer potential improvements for battery safety and efficiency, despite challenges related to their conductivities and compatibility with graphite anode hosts (Sun & Angell, 2005).

Advances in Polymer Chemistry

The synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor demonstrates the importance of sulfone groups in protecting hydroxyl groups during synthetic procedures. This work underscores the role of sulfone derivatives in facilitating complex carbohydrate chemistry, enabling the synthesis of compounds with potential biomedical applications (Spjut, Qian, & Elofsson, 2010).

Proton Exchange Membranes for Fuel Cells

Research into sulfonated poly(arylene ether sulfone) copolymers, which incorporate sulfone and ether groups, has shown promising results for use as proton exchange membranes in fuel cells. These materials offer high proton conductivity and thermal stability, essential properties for efficient and durable fuel cell performance (Kim, Robertson, & Guiver, 2008).

Anion Exchange Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been developed for potential use in energy storage and conversion devices. This research illustrates the versatility of sulfone-based polymers in engineering materials with specific ionic functionalities for improved performance in various electrochemical applications (Kim, Labouriau, Guiver, & Kim, 2011).

Properties

IUPAC Name

ethyl 2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5S/c1-3-24-16-9-7-15(8-10-16)20(13-18(21)25-4-2)26(22,23)17-11-5-14(19)6-12-17/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULSJUCIUVBWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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